3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-3-4-19-10(9-18-5-7-22-8-6-18)15-12-11(19)13(20)16-14(21)17(12)2/h3-9H2,1-2H3,(H,16,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNSOILUNAIDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Purine Core
The synthesis begins with the preparation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (6 ), which undergoes cyclocondensation with α,β-unsaturated ketones (chalcones) in refluxing ethanol. This forms the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold, as demonstrated in analogous syntheses of morpholinylchalcone derivatives. For instance, heating 6 with 3-(morpholin-4-yl)propenone (4a ) at 80°C for 10 hours yields the intermediate 7a , which is subsequently propylated at N7 using 1-bromopropane and K₂CO₃ in dimethylformamide (DMF).
Introduction of the Morpholin-4-ylmethyl Group
The C8 chloromethyl intermediate is generated by treating the purine core with paraformaldehyde and thionyl chloride. Subsequent reaction with morpholine in dioxane at 60°C for 6 hours affords the target compound. Triethylamine is often added to scavenge HCl, improving yields to 72%.
Table 1: Laboratory-Scale Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Purine core formation | Ethanol, 80°C, 10 h | 68 | |
| N7 Propylation | 1-Bromopropane, K₂CO₃, DMF, 50°C | 75 | |
| C8 Morpholine addition | Morpholine, dioxane, 60°C, 6 h | 72 |
Industrial Manufacturing Processes
Industrial synthesis prioritizes throughput and purity, employing continuous-flow reactors and in-line purification. For example, the propylation step is conducted in a plug-flow reactor at 50°C with a residence time of 30 minutes, achieving 94% conversion. Automated column chromatography using silica gel gradients ensures >99% purity, as validated by HPLC.
Table 2: Industrial vs. Laboratory-Scale Performance Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 10–12 h | 2–4 h |
| Yield | 65–78% | 89–93% |
| Purity | 95–97% | >99% |
Mechanistic Insights into Key Transformations
The morpholin-4-ylmethyl group is introduced via an SN2 mechanism, where morpholine attacks the electrophilic chloromethyl carbon at C8. Density functional theory (DFT) calculations suggest that the reaction proceeds through a trigonal bipyramidal transition state, with a calculated activation energy of 18.3 kcal/mol. Propylation at N7 follows an SN1 pathway, facilitated by the polar aprotic solvent DMF, which stabilizes the carbocation intermediate.
Purification and Analytical Characterization
Crude product is purified via recrystallization from ethanol/water (3:1) or silica gel chromatography (eluent: ethyl acetate/hexane). Nuclear magnetic resonance (NMR) confirms substitution patterns: ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45–2.50 (m, 4H, morpholine CH₂), 3.58 (t, J = 4.6 Hz, 4H, morpholine CH₂), 4.12 (s, 2H, CH₂-morpholine). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 263.1501 (calculated: 263.1504).
Challenges and Mitigation Strategies
Common issues include low regioselectivity during propylation and morpholine adduct formation. Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases N7 alkylation efficiency by 22%. Storage under nitrogen at −20°C prevents oxidation of the morpholine moiety, extending shelf life to 24 months.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Substituent Variations
7-Position Modifications
8-Position Modifications
- Target compound : Morpholin-4-ylmethyl (flexible methylene linker).
- Compound 46 (Dihydroxypyrido-pyrazine-1,6-dione) : Azole-based metal-binding motif; EC₅₀ = 6 nM in antiviral assays .
- 7-{[3-(4-Morpholinyl)propyl]amino}-purine-2,6-dione (): Morpholinylpropylamino group; may enhance target residence time via hydrogen bonding .
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The target compound’s propyl group balances lipophilicity better than the 3-phenylpropyl analog (high logP) or the hydroxypropyl derivative (low logP) .
- Bioavailability: Morpholin-4-ylmethyl substitution improves water solubility compared to non-polar aryl groups, as seen in dihydroxypyrido-pyrazine-1,6-dione derivatives .
- Activity: While etophylline’s hydroxyethyl group confers PDE inhibition, the target compound’s propyl and morpholinylmethyl groups may enhance selectivity for specific PDE isoforms or adenosine receptors .
Key Research Findings
- : Azole-substituted dihydroxypyrido-pyrazine-1,6-diones (e.g., Compound 46) show nanomolar potency, suggesting that heterocyclic substituents at the 8-position enhance activity .
- : Hydroxypropyl substitution improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s propyl group .
- : Etophylline’s hydroxyethyl group is critical for bronchodilator effects, but its shorter chain may limit metabolic stability compared to the target compound’s propyl chain .
Biological Activity
3-Methyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione, also known by its IUPAC name, is a synthetic compound belonging to the purine family. This compound features a morpholine ring attached to the purine core, along with methyl and propyl substituents, which contribute to its unique chemical properties. The compound is of significant interest in biological research due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Structure
The molecular formula for this compound is . Its structure includes:
- A purine base
- A morpholine ring
- Methyl and propyl groups
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Purine Core : Condensation reactions using formamide derivatives and amines.
- Introduction of the Morpholine Ring : Nucleophilic substitution where a leaving group on the purine is replaced by the morpholine moiety.
- Alkylation : Methyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to active or allosteric sites on enzymes, thereby preventing substrate binding and catalytic activity. Additionally, it can modulate signal transduction pathways through receptor interaction.
Therapeutic Potential
Research indicates that this compound exhibits promising anti-inflammatory and anticancer activities. Its structure allows it to engage in various biochemical interactions that may lead to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Binds to enzyme active sites | |
| Receptor Modulation | Alters signal transduction pathways | |
| Anti-inflammatory | Reduces inflammatory markers in cellular assays | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have explored the applications of this compound in various biological contexts:
-
Case Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory properties in vitro.
- Method : Cell cultures treated with varying concentrations of the compound were analyzed for cytokine levels.
- Findings : Significant reduction in pro-inflammatory cytokines was observed at higher concentrations.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was performed to determine cell viability post-treatment.
- Findings : The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers.
Q & A
Q. What role does the propyl chain at the 7-position play in target selectivity?
- Methodological Answer : The propyl group likely occupies a hydrophobic pocket in TRPC channels. Use alanine scanning mutagenesis to identify critical residues in the binding site. Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, butyl) and evaluate selectivity profiles against TRPC3/6/7 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
